molecular formula C16H16BrIN2O2SSi B1527952 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1305325-04-5

5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1527952
CAS No.: 1305325-04-5
M. Wt: 535.3 g/mol
InChI Key: ARHQHWSUQQJEAC-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound that features a pyrrolo[2,3-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromine and Iodine: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and iodine can be employed.

    Attachment of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using phenylsulfonyl chloride.

    Addition of the Trimethylsilyl Group: Silylation reactions using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions could target the halogen groups or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the halogenated positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.

    Industry: Utilized in the development of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the trimethylsilyl group.

    3-Iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the bromine atom.

    5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the iodine atom.

Uniqueness

The presence of both bromine and iodine, along with the phenylsulfonyl and trimethylsilyl groups, makes 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine unique

Properties

IUPAC Name

[1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrIN2O2SSi/c1-24(2,3)16-14(18)13-9-11(17)10-19-15(13)20(16)23(21,22)12-7-5-4-6-8-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHQHWSUQQJEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrIN2O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134142
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-04-5
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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